Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride
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Overview
Description
Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which contributes to its diverse range of biological activities .
Mechanism of Action
Target of Action
Structurally similar compounds, such as the 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
If it acts similarly to the 3,9-diazaspiro[5.5]undecane-based compounds, it may function as a competitive antagonist at GABAARs . This means it would bind to the same site as GABA and prevent GABA from exerting its inhibitory effect, potentially leading to increased neuronal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of solvents like chloroform (CDCl3) and specific temperature and pressure settings to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex spirocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxa-9-azaspiro[5.5]undecane-7-carboxylate hydrochloride: This compound has a similar spirocyclic structure but differs in the position of the oxygen atom and the carboxylate group.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold but have different substituents, leading to varied biological activities.
Uniqueness
Methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which provides a combination of flexibility and rigidity. This structural feature allows it to interact with a wide range of biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 3-azaspiro[5.5]undecane-9-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-11(14)10-2-4-12(5-3-10)6-8-13-9-7-12;/h10,13H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCGRZPAYBBSGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(CC1)CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2361645-26-1 |
Source
|
Record name | methyl 3-azaspiro[5.5]undecane-9-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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